(2-chlorophenyl) N-(3-bromopropanoyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-chlorophenyl) N-(3-bromopropanoyl)carbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a chlorophenyl group, a bromopropanoyl group, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chlorophenyl) N-(3-bromopropanoyl)carbamate typically involves the reaction of 2-chlorophenyl isocyanate with 3-bromopropanoic acid. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reactants are fed into a reactor where they undergo the reaction under controlled temperature and pressure conditions. The product is then separated and purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
(2-chlorophenyl) N-(3-bromopropanoyl)carbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopropanoyl group can be substituted by other nucleophiles, such as hydroxide ions or amines.
Hydrolysis: The carbamate group can be hydrolyzed in the presence of acids or bases to yield the corresponding amine and carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or primary amines. The reactions are typically carried out in polar solvents such as ethanol or water.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide. The reactions are usually conducted at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under appropriate conditions.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of this compound.
Hydrolysis: The products are 2-chlorophenylamine and 3-bromopropanoic acid.
Oxidation and Reduction: The products depend on the specific reagents and conditions used.
Scientific Research Applications
(2-chlorophenyl) N-(3-bromopropanoyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of (2-chlorophenyl) N-(3-bromopropanoyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(2-chlorophenyl) N-(3-chloropropanoyl)carbamate: Similar structure but with a chlorine atom instead of bromine.
(2-chlorophenyl) N-(3-iodopropanoyl)carbamate: Similar structure but with an iodine atom instead of bromine.
(2-chlorophenyl) N-(3-fluoropropanoyl)carbamate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (2-chlorophenyl) N-(3-bromopropanoyl)carbamate imparts unique reactivity and properties compared to its analogs. Bromine is a larger and more polarizable atom, which can influence the compound’s chemical behavior and interactions with biological targets.
Properties
IUPAC Name |
(2-chlorophenyl) N-(3-bromopropanoyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClNO3/c11-6-5-9(14)13-10(15)16-8-4-2-1-3-7(8)12/h1-4H,5-6H2,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPSGRBHHGLGQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(=O)NC(=O)CCBr)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.